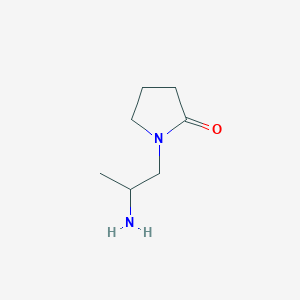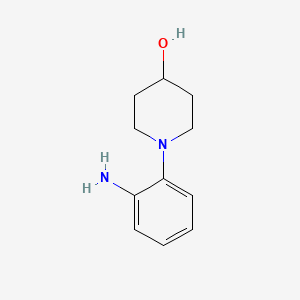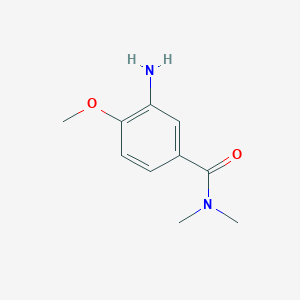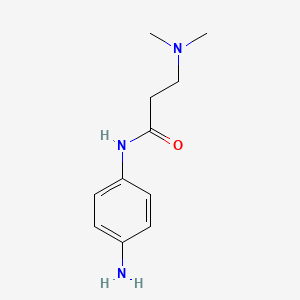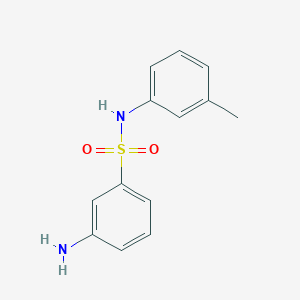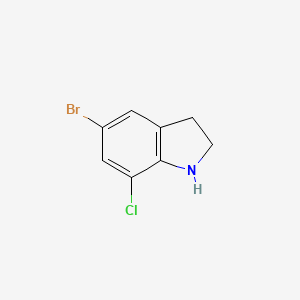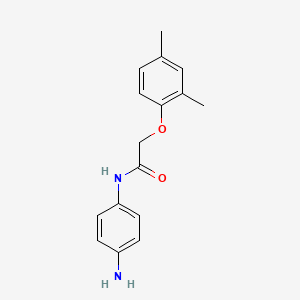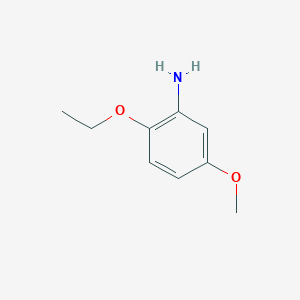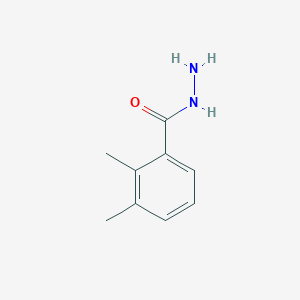![molecular formula C11H17N3O B1284882 1-[3-(Aminométhyl)-2-pyridinyl]-4-pipéridinol CAS No. 954271-42-2](/img/structure/B1284882.png)
1-[3-(Aminométhyl)-2-pyridinyl]-4-pipéridinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol is a useful research compound. Its molecular formula is C11H17N3O and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche sur la maladie d’Alzheimer
Le motif pyridine, une structure centrale dans le 1-[3-(Aminométhyl)-2-pyridinyl]-4-pipéridinol, joue un rôle important en chimie médicinale, en particulier dans la conception d’inhibiteurs de la BACE1 pour le traitement de la maladie d’Alzheimer . La capacité du composé à former des liaisons hydrogène et sa basicité en font un échafaudage précieux dans le développement de médicaments capables d’inhiber la formation de peptides bêta-amyloïdes, impliqués dans la maladie d’Alzheimer.
Pharmacophore dans la conception de médicaments
Les composés aminométhyl-pyridinyl servent de pharmacophores en raison de leur valeur biologique et thérapeutique significative. Ils sont particulièrement importants dans la conception de molécules ayant des applications médicinales variées, notamment des propriétés antivirales, anticancéreuses et anti-inflammatoires .
Développement de bioisostères
Le cycle pyridine dans le this compound peut agir comme un bioisostère pour les amines, les amides et autres hétérocycles contenant de l’azote. Cela en fait un outil essentiel dans la découverte de médicaments, où la modification de la structure moléculaire sans changer le profil pharmacologique est cruciale .
Synthèse chimique et catalyse
Ce composé peut être utilisé en synthèse chimique, servant de bloc de construction pour des molécules plus complexes. Sa réactivité permet le développement de nouvelles voies de synthèse et de procédés catalytiques, conduisant potentiellement à la création de nouveaux matériaux ou produits pharmaceutiques .
Science des matériaux
En science des matériaux, les propriétés de stabilité et de solubilité du cycle pyridine en font un candidat pour le développement de nouveaux polymères et revêtements. Ces matériaux pourraient avoir des applications dans diverses industries, de l’électronique à la biotechnologie .
Chimie analytique
Le this compound peut être utilisé comme réactif ou comme étalon en chimie analytique en raison de sa structure et de ses propriétés définies. Il pourrait aider à la quantification et à l’identification d’autres substances dans des mélanges complexes .
Mécanisme D'action
Target of Action
The primary target of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol is Tryptase alpha/beta-1 (Tryptase) . Tryptase is the major neutral protease present in mast cells and is secreted upon the coupled activation-degranulation response of this cell type . It plays a role in innate immunity .
Mode of Action
It is suggested that the compound might interact with its target, tryptase, leading to changes in the function of the target
Biochemical Pathways
Given that the compound targets tryptase, it can be inferred that it may influence the pathways associated with mast cell activation and innate immunity .
Result of Action
Considering its target, the compound may influence the function of mast cells and innate immunity .
Analyse Biochimique
Biochemical Properties
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as monoamine oxidase and acetylcholinesterase. These interactions are primarily inhibitory, affecting the enzymatic activity and altering biochemical pathways. The compound’s ability to bind to these enzymes suggests its potential as a therapeutic agent in treating neurological disorders .
Cellular Effects
The effects of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of G-protein coupled receptors, leading to altered intracellular signaling cascades. Additionally, it affects the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting neuronal function and communication .
Molecular Mechanism
At the molecular level, 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of monoamine oxidase, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling effects. Furthermore, the compound has been found to activate certain ion channels, contributing to its overall pharmacological profile.
Dosage Effects in Animal Models
The effects of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as improved cognitive function and reduced anxiety-like behaviors. At higher doses, it may induce toxic effects, including neurotoxicity and hepatotoxicity. These findings highlight the importance of determining the optimal dosage range for therapeutic applications while minimizing adverse effects .
Metabolic Pathways
1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms. The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites. These metabolic processes influence the compound’s bioavailability and pharmacokinetics, affecting its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by solute carriers, facilitating its intracellular accumulation. Additionally, it binds to plasma proteins, influencing its distribution and availability in different tissues. These transport mechanisms play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of 1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, it may undergo post-translational modifications, such as phosphorylation, which can influence its subcellular targeting and activity. Understanding the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
1-[3-(aminomethyl)pyridin-2-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-8-9-2-1-5-13-11(9)14-6-3-10(15)4-7-14/h1-2,5,10,15H,3-4,6-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHJKUNJRZEDLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Methylcarbamoyl)amino]acetic acid](/img/structure/B1284803.png)

